molecular formula C15H14IN5 B12719880 8,9-Dimethyl-7-phenyl-8H-imidazo(2,1-f)purinium iodide CAS No. 111983-59-6

8,9-Dimethyl-7-phenyl-8H-imidazo(2,1-f)purinium iodide

Cat. No.: B12719880
CAS No.: 111983-59-6
M. Wt: 391.21 g/mol
InChI Key: JZMZAGFFWJDMDO-UHFFFAOYSA-M
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Description

8,9-Dimethyl-7-phenyl-8H-imidazo(2,1-f)purinium iodide is a heterocyclic compound that belongs to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes a fused imidazole and purine ring system. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dimethyl-7-phenyl-8H-imidazo(2,1-f)purinium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-phenyl-8H-imidazo[2,1-f]purine with methylating agents to introduce the dimethyl groups at positions 8 and 9. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethyl-7-phenyl-8H-imidazo(2,1-f)purinium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives can be reacted with nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing other functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing halogen atoms.

Scientific Research Applications

8,9-Dimethyl-7-phenyl-8H-imidazo(2,1-f)purinium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as electroluminescent materials for OLED devices.

Mechanism of Action

The mechanism of action of 8,9-Dimethyl-7-phenyl-8H-imidazo(2,1-f)purinium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

8,9-Dimethyl-7-phenyl-8H-imidazo(2,1-f)purinium iodide can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyrimidines: These compounds also contain a fused imidazole ring but differ in their specific ring structure and substitution patterns.

    Imidazo[1,5-a]quinoxalines: These compounds have a similar fused ring system but with different functional groups and biological activities.

    Benzo[d]imidazo[2,1-b]thiazoles: These compounds contain a fused imidazole and thiazole ring system and are investigated for their antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

111983-59-6

Molecular Formula

C15H14IN5

Molecular Weight

391.21 g/mol

IUPAC Name

5,6-dimethyl-7-phenylpurino[7,8-a]imidazol-5-ium;iodide

InChI

InChI=1S/C15H14N5.HI/c1-18-13(11-6-4-3-5-7-11)9-20-12-8-16-10-17-14(12)19(2)15(18)20;/h3-10H,1-2H3;1H/q+1;/p-1

InChI Key

JZMZAGFFWJDMDO-UHFFFAOYSA-M

Canonical SMILES

CN1C(=CN2C1=[N+](C3=NC=NC=C32)C)C4=CC=CC=C4.[I-]

Origin of Product

United States

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